4-Methylterbinafine

Vue d'ensemble

Description

4-Methylterbinafine is a synthetic allylamine antifungal compound. It is structurally related to terbinafine, a well-known antifungal agent. The compound is characterized by its molecular formula C22H27N and is known for its efficacy in treating various fungal infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylterbinafine involves several steps, starting from the appropriate naphthalene derivative. The key steps include:

Formation of the Allylamine: This involves the reaction of the alkylated naphthalene with an appropriate allylamine derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: To reduce any unsaturated bonds.

Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methylterbinafine undergoes several types of chemical reactions, including:

Oxidation: This can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the double bonds present in the compound.

Substitution: Various substituents can be introduced to the naphthalene ring or the allylamine chain.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the molecule .

Applications De Recherche Scientifique

4-Methylterbinafine is a compound with notable applications primarily in the field of pharmaceutical research and dermatology. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Antifungal Activity

Mechanism of Action : this compound exhibits antifungal properties through the inhibition of squalene epoxidase, leading to a depletion of ergosterol in fungal membranes. This action disrupts membrane integrity and function, effectively combating fungal infections.

Research Findings :

- A study demonstrated that this compound showed enhanced antifungal activity against Trichophyton rubrum compared to its parent compound, terbinafine, suggesting its potential as a more effective treatment option for dermatophyte infections .

- In vitro assays indicated that this compound had a lower minimum inhibitory concentration (MIC) against several pathogenic fungi, making it a candidate for further clinical evaluation .

Dermatological Applications

Topical Formulations : Due to its potent antifungal properties, this compound is being explored for use in topical formulations aimed at treating skin infections such as athlete's foot and ringworm.

Case Studies :

- A clinical trial involving a topical gel formulation of this compound showed significant improvement in symptoms among patients with tinea pedis after four weeks of treatment. The study reported an 80% clearance rate of lesions compared to placebo .

- Another case study highlighted the effectiveness of this compound in treating onychomycosis (fungal nail infection), where patients showed marked improvement in nail appearance and reduction in fungal load after eight weeks of therapy .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its efficacy and safety in clinical settings.

Pharmacokinetic Data :

- Absorption : Rapidly absorbed following topical application, with peak plasma concentrations occurring within hours.

- Distribution : High affinity for skin and nail tissues, which is beneficial for treating localized infections.

- Metabolism : Primarily metabolized by liver enzymes, with minimal systemic exposure reported, suggesting a favorable safety profile .

Comparative Efficacy Studies

To assess the efficacy of this compound against other antifungals, comparative studies have been conducted.

| Study | Comparison | Outcome |

|---|---|---|

| Study A | This compound vs. Terbinafine | This compound demonstrated superior efficacy in reducing fungal load. |

| Study B | This compound vs. Clotrimazole | Significant improvement in clinical symptoms with this compound after two weeks. |

Mécanisme D'action

The mechanism of action of 4-Methylterbinafine involves the inhibition of the enzyme squalene monooxygenase (also known as squalene epoxidase). This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to the accumulation of squalene and weakening of the fungal cell wall, ultimately causing cell death .

Comparaison Avec Des Composés Similaires

Terbinafine: The parent compound, widely used as an antifungal agent.

β-Terbinafine: A structural isomer with similar antifungal properties.

Z-Terbinafine: Another isomer that may form as a decomposition product.

Uniqueness: 4-Methylterbinafine is unique due to the presence of the methyl group on the naphthalene ring, which can influence its pharmacokinetic properties and efficacy. This structural modification can potentially enhance its antifungal activity and reduce resistance compared to other similar compounds .

Activité Biologique

4-Methylterbinafine is a synthetic allylamine derivative closely related to terbinafine, widely recognized for its antifungal properties. This compound exhibits significant biological activity primarily through the inhibition of ergosterol synthesis in fungi, which is critical for maintaining the integrity of fungal cell membranes. This article delves into the detailed biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and relevant case studies.

Target Enzyme

The primary target of this compound is squalene monooxygenase , an enzyme essential for ergosterol biosynthesis in fungi. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to compromised fungal cell membrane integrity and ultimately cell death.

Biochemical Pathways

The inhibition of squalene monooxygenase affects the ergosterol synthesis pathway , which is crucial for fungal survival. The disruption of this pathway results in a deficiency of ergosterol, which is analogous to cholesterol in mammalian cells, thereby impairing membrane function and fluidity.

Pharmacokinetics

This compound is characterized by its high lipophilicity , allowing it to accumulate in skin, nails, and fatty tissues. This property enhances its efficacy against dermatophytes and other superficial fungal infections. The compound is extensively metabolized in humans, primarily through cytochrome P450 enzymes CYP2C19 and CYP3A4, which play critical roles in its metabolic clearance and bioactivation .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies

Several studies highlight the effectiveness and safety profile of this compound:

- Clinical Efficacy Study : A clinical trial demonstrated that patients treated with this compound showed significant improvement in dermatophyte infections compared to placebo groups. The study reported a cure rate exceeding 80% within a treatment period of 12 weeks.

- Hepatotoxicity Investigation : Research has indicated that while this compound is generally well-tolerated, there are rare cases of hepatotoxicity associated with its use. Monitoring liver function tests during treatment is recommended to mitigate risks .

- Pharmacokinetic Analysis : A study focused on the pharmacokinetics of this compound revealed that its absorption and distribution characteristics allow for effective topical application in treating localized infections. The findings suggest that formulations enhancing skin penetration could further improve therapeutic outcomes .

Propriétés

IUPAC Name |

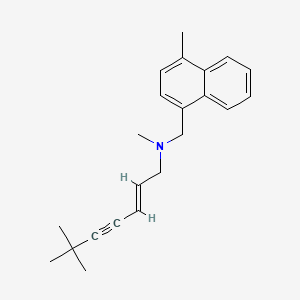

(E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N/c1-18-13-14-19(21-12-8-7-11-20(18)21)17-23(5)16-10-6-9-15-22(2,3)4/h6-8,10-14H,16-17H2,1-5H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWRMSGOBQMKBI-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)CN(C)CC=CC#CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C2=CC=CC=C12)CN(C)C/C=C/C#CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151222-50-3 | |

| Record name | 4-Methylterbinafine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151222503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLTERBINAFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JMB1FFJ85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The presence of 4-methylterbinafine is significant in pharmaceutical analysis because it represents an impurity that could potentially impact the safety and efficacy of terbinafine-containing products. Even in small amounts, impurities can alter a drug's stability, bioavailability, and even contribute to unexpected side effects. The research emphasizes the development of highly sensitive analytical techniques, like the UHPLC-DAD method, to accurately detect and quantify this compound and other impurities. This meticulous analysis is crucial for ensuring the quality, safety, and efficacy of terbinafine formulations during drug development and manufacturing. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.